N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide
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Description
“N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with the molecular formula C17H15FN2O2S and a molecular weight of 330.38. It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzothiazole-6-carboxylic acid (BTCA), a benzothiazole derivative, has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide . Another example includes the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Scientific Research Applications
Anticancer Properties
The thiazole ring-containing compounds have demonstrated promising anticancer potential. Researchers have explored their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further investigations into the specific mechanisms of action and potential drug development are ongoing .
Antimicrobial Activity
Thiazoles exhibit significant antimicrobial effects against bacteria, fungi, and viruses. Their antibacterial properties make them valuable candidates for combating infections. For instance, derivatives of the thiazole scaffold have been studied for their activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-22-15(11-3-2-4-13(18)7-11)9-19-17(21)12-5-6-14-16(8-12)23-10-20-14/h2-8,10,15H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCZCQFHWUQDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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